N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277211
InChI: InChI=1S/C23H31N5O3/c1-4-6-7-12-27-19(24)17(22(29)25-11-9-14-31-5-2)15-18-21(27)26-20-16(3)10-8-13-28(20)23(18)30/h8,10,13,15,24H,4-7,9,11-12,14H2,1-3H3,(H,25,29)
SMILES:
Molecular Formula: C23H31N5O3
Molecular Weight: 425.5 g/mol

N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC16277211

Molecular Formula: C23H31N5O3

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C23H31N5O3
Molecular Weight 425.5 g/mol
IUPAC Name N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H31N5O3/c1-4-6-7-12-27-19(24)17(22(29)25-11-9-14-31-5-2)15-18-21(27)26-20-16(3)10-8-13-28(20)23(18)30/h8,10,13,15,24H,4-7,9,11-12,14H2,1-3H3,(H,25,29)
Standard InChI Key ILNPZFVFWNEYPS-UHFFFAOYSA-N
Canonical SMILES CCCCCN1C2=C(C=C(C1=N)C(=O)NCCCOCC)C(=O)N3C=CC=C(C3=N2)C

Introduction

N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique triazatricyclo structure with multiple functional groups, including a carboxamide group, an imino group, and a pentyl chain. This compound's molecular formula is C22H27N3O4, and it has a molecular weight of 397.5 g/mol, although there is a discrepancy in reported molecular weights, with some sources indicating 425.5 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, often requiring coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate these reactions. The exact synthesis pathway may vary depending on the starting materials and desired intermediates.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a lead compound for drug development due to its unique structural properties. Its complex structure and functional groups may enhance its reactivity and biological activity, making it a candidate for further research in drug discovery.

Materials Science

In materials science, it could be used for creating novel polymers or coatings, leveraging its unique chemical properties to develop materials with specific functionalities.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideTriazatricyclo structure, carboxamide, imino, pentyl chainComplex structure with multiple functional groups
1-Amino-2-methylpyrimidinePyrimidine ringDifferent reactivity due to nitrogen placement
2-PyridonePyridine ring and carbonylStrong hydrogen bonding capabilities
6-MethyluracilUracil baseSignificant biological activity as an antimetabolite

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator